molecular formula C18H17BrN2O3S B2738683 2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-25-7

2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2738683
CAS No.: 865161-25-7
M. Wt: 421.31
InChI Key: XNHOMPOQWRGYMT-ZZEZOPTASA-N
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Description

The compound 2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived molecule characterized by a planar benzothiazol-2-ylidene core substituted with a 2-methoxyethyl group at position 3 and a methoxy group at position 4. The benzamide moiety at the N-position is further substituted with a bromine atom at the ortho position of the benzene ring. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Benzothiazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders) and antimicrobial properties . The presence of the 2-methoxyethyl group enhances solubility, while the bromine atom may influence halogen bonding interactions in biological targets .

Properties

IUPAC Name

2-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-23-10-9-21-15-8-7-12(24-2)11-16(15)25-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOMPOQWRGYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs as 2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have demonstrated significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
  • Antimicrobial Properties : The compound may also possess antimicrobial activity. Similar benzothiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .
  • Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, making it a potential inhibitor of critical enzymes involved in metabolic pathways. This property is particularly relevant for the development of new antimicrobial agents targeting dihydrofolate reductase (DHFR), a key enzyme in purine synthesis .

Material Science Applications

  • Organic Electronics : The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and their favorable charge transport properties are advantageous for these applications.
  • Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with tailored properties. By incorporating such derivatives into polymer matrices, researchers can enhance the mechanical, thermal, and electrical properties of the resulting materials.

Chemical Synthesis Applications

  • Synthetic Intermediates : this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and condensation reactions .
  • Reaction Mechanisms : The compound can participate in a variety of chemical reactions that facilitate the formation of new carbon-carbon and carbon-nitrogen bonds. This versatility makes it a valuable reagent in synthetic organic chemistry.

Case Study 1: Anticancer Activity Evaluation

A study conducted on benzothiazole derivatives demonstrated their efficacy against human colorectal carcinoma cell lines using the Sulforhodamine B assay. Compounds with structural similarities to this compound showed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior anticancer potential .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that certain compounds exhibited potent activity against a range of bacterial strains. The study employed tube dilution techniques to determine MIC values, highlighting the potential for developing new antibacterial agents based on this class of compounds .

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 6-methoxy group in the target compound and ’s sulfonamide analogue enhances metabolic stability and binding to enzymes like 11β-HSD1 .

Core Heterocycle Variations :

  • Replacement of benzothiazole with dihydrobenzoxazole () reduces aromaticity but introduces a more flexible scaffold, favoring antifungal over enzyme-inhibitory activity .

Solubility and Pharmacokinetics :

  • The 2-methoxyethyl group in the target compound improves water solubility compared to ethyl () or methyl () substituents, critical for oral bioavailability .

Biological Activity

2-bromo-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H20BrN3O3S
Molecular Weight 404.34 g/mol
SMILES Notation BrC(=N/C(COC)=C/C1=CC=CC=C1)N(C=O)C1=CC=CC=C1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's bromine atom and the benzothiazole core facilitate binding to specific enzymes and receptors involved in critical biological processes.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation: It can modulate receptor activities that are crucial for neurotransmission and other physiological functions.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study evaluating similar compounds found that they effectively inhibited cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
In a comparative study of benzothiazole derivatives, the compound demonstrated IC50 values in the micromolar range against human breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Properties

Benzothiazole derivatives have also shown promising antimicrobial activity. The minimal inhibitory concentration (MIC) for several related compounds has been reported as low as 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
2-bromo-N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide50Staphylococcus aureus
2-bromo-N-[6-(methoxyethyl)-1,3-benzothiazol-2-yl]benzamide75Escherichia coli
2-bromo-N-[5-(phenyl)-1,3-thiadiazol-2-yl]benzamide100Pseudomonas aeruginosa

Neuroprotective Effects

Recent studies have suggested that benzothiazole derivatives may possess neuroprotective properties. For instance, compounds similar to 2-bromo-N-[...]-benzamide have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated by the modulation of signaling pathways involved in oxidative stress response .

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